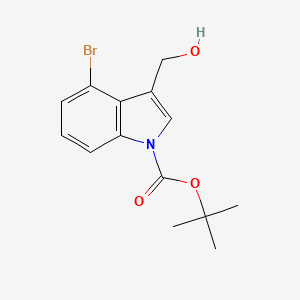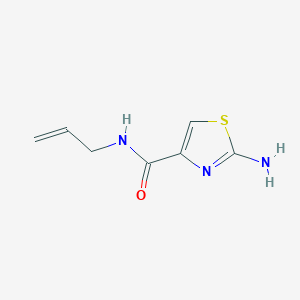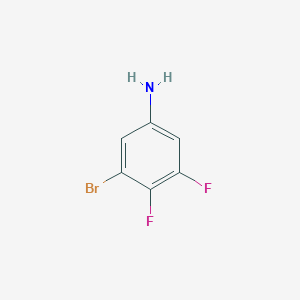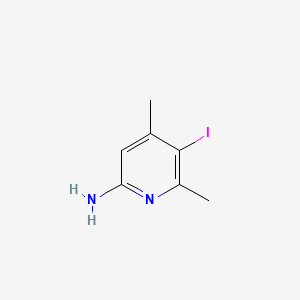
1-(2-chloroethyl)-4-nitro-1H-pyrazole
Übersicht
Beschreibung
1-(2-chloroethyl)-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H6ClN3O2 and its molecular weight is 175.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1-(2-chloroethyl)-4-nitro-1H-pyrazole is utilized in the synthesis of palladium(II) complexes, which are effective pre-catalysts for Suzuki-Miyaura coupling reactions, demonstrating yields up to 96%. These complexes also facilitate the synthesis of palladium-sulfide and palladium-selenide nanoparticles, potentially useful in various catalytic processes (Sharma et al., 2013).
Synthesis of Functionalized Thiazolidin-4-ones
This compound is involved in the formation of thiazolidin-4-ones, which are known for their physiological activities and applications in optoelectronics. The reaction of mercaptoacetic acid esters with similar derivatives results in the synthesis of these functionalized compounds (Zapol’skii et al., 2014).
Antimalarial and Antiviral Applications
Derivatives of this compound have been shown to have antimalarial activity against Plasmodium falciparum, and some compounds also demonstrate anti-SARS-CoV-2, antibacterial, and cytotoxic activities. This highlights its potential in pharmaceutical applications (Zapol’skii et al., 2022).
Synthesis of 4-Substituted-1H-Pyrazoles
Research into the synthesis of various 4-substituted-1H-pyrazoles, with different substituents like chloro, bromo, iodo, nitro, and diazo, has been conducted. These compounds have potential applications in various chemical and biological processes (Zhang et al., 2006).
Nucleophilic Substitution Reactions
The compound facilitates nucleophilic substitution reactions under mild conditions, leading to the formation of various derivatives with potential applications in organic synthesis and material science (Dalinger et al., 2013).
Theoretical and Experimental Investigations
This compound is studied for its molecular geometry, vibrational frequencies, and NMR chemical shift values, which are crucial in understanding its physical and chemical properties. This information is vital for its application in various scientific fields (Evecen et al., 2016).
Wirkmechanismus
Target of Action
1-(2-chloroethyl)-4-nitro-1H-pyrazole is a type of alkylating agent, similar to compounds like mechlorethamine . Alkylating agents are a group of anticancer chemotherapeutic drugs . They work by covalently modifying a variety of intracellular targets . The primary targets of these compounds are DNA bases, particularly the N7 nitrogen on the DNA base guanine . This interaction with DNA bases prevents DNA synthesis and RNA transcription from the affected DNA .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the compound to its target. In the case of this compound, this results in the formation of covalent bonds with DNA bases, leading to DNA fragmentation . This fragmentation occurs as repair enzymes attempt to replace the alkylated bases, thereby preventing DNA synthesis and RNA transcription .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. For instance, exposure to similar compounds has been shown to inhibit thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) levels . Additionally, it can cause an increase in oxidative stress markers, such as superoxide dismutase (SOD), catalase (CAT), and lipid peroxidation (LPO) levels .
Pharmacokinetics
Similar compounds like sarcnu have been shown to exhibit linear and consistent pharmacokinetics with good oral bioavailability in both mice and dogs . SarCNU was eliminated from plasma in a monoexponential manner with a mean half-life of 9.8±0.8 min in mice . The total plasma clearance was 47.3±8.7 ml/min per kg and the apparent volume of distribution was 0.7±0.1 l/kg .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By preventing DNA synthesis and RNA transcription, the compound effectively halts the cell cycle, leading to cell death . This makes this compound and similar compounds effective in the treatment of various types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and action can be influenced by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVUFQCSAHAJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)






![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)



